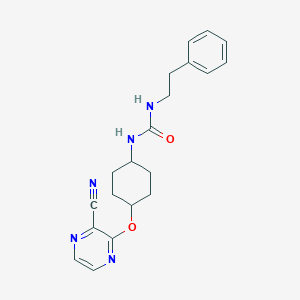

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea

Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea is a synthetic urea derivative characterized by a stereospecific cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a phenethylurea side chain. The compound’s structure combines a rigid cyclohexyl framework with electron-deficient pyrazine and urea functionalities, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c21-14-18-19(23-13-12-22-18)27-17-8-6-16(7-9-17)25-20(26)24-11-10-15-4-2-1-3-5-15/h1-5,12-13,16-17H,6-11H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBAYTOILPSKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrazine group, and the final coupling with the phenethylurea moiety. Typical reaction conditions might include:

Cyclohexyl ring formation: This could involve cyclization reactions under acidic or basic conditions.

Pyrazine introduction: This step might involve nucleophilic substitution or coupling reactions using appropriate reagents.

Phenethylurea coupling: The final step could involve urea formation through condensation reactions.

Industrial Production Methods

Industrial production methods would likely optimize the synthetic route for scalability, cost-effectiveness, and yield. This might involve:

Continuous flow reactors: To ensure consistent reaction conditions and high throughput.

Catalysts: To enhance reaction rates and selectivity.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea could have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Possible therapeutic applications if the compound exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other urea/thiourea derivatives, particularly in the use of heterocyclic aromatic systems and urea linkers. Below is a comparative analysis with key analogs:

Key Research Findings and Structural Implications

Thiourea derivatives () exhibit reduced polarity compared to urea, which could influence membrane permeability and pharmacokinetics .

Backbone Rigidity :

- The (1r,4r)-cyclohexyl group in the target compound provides conformational rigidity, contrasting with the flexible phenyl or triazine backbones in analogs (e.g., ). Rigid structures often enhance target selectivity but may reduce solubility .

Biological Activity Trends: Phthalazine-urea derivatives () demonstrated potent anticancer activity, likely due to DNA intercalation or kinase inhibition via the chlorophthalazine moiety. The target compound’s cyanopyrazine may mimic this mechanism but with altered binding kinetics . Azetidinone-thiourea hybrids () showed antimicrobial activity, suggesting urea/thiourea linkers are versatile scaffolds for diverse therapeutic applications .

Synthetic Complexity: The target compound’s synthesis route is unspecified, but analogs in –4 employ multi-step reactions (e.g., nucleophilic substitution, coupling). Cyanopyrazine incorporation may require specialized reagents, increasing synthetic difficulty compared to chlorophthalazine or triazine derivatives .

Biological Activity

1-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a cyanopyrazinyl group and a phenethylurea moiety. The molecular formula can be represented as , which indicates the presence of nitrogen and oxygen heteroatoms critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits dose-dependent inhibition of cancer cell growth across various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis and disrupts cell cycle |

| A549 (Lung Cancer) | 12.8 | Inhibits proliferation and induces apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Alters mitochondrial function leading to cell death |

Statistical analyses reveal significant differences between treated and control groups (p < 0.05), confirming the efficacy of the compound in inhibiting cell viability.

Mechanistic Studies

Mechanistic investigations have provided insights into how this compound exerts its effects:

- Cell Cycle Disruption : The compound has been shown to interfere with key regulatory proteins involved in the cell cycle, leading to G2/M phase arrest.

- Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria have been observed, indicating that the compound triggers intrinsic apoptotic pathways.

Study 1: Efficacy Against Breast Cancer

In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, corroborating the hypothesis that this compound promotes apoptosis.

Study 2: Lung Cancer Model

A549 cells treated with this compound showed a marked decrease in proliferation rates compared to untreated controls. Further analysis revealed alterations in the expression levels of genes associated with apoptosis and cell survival, suggesting that the compound may modulate these pathways to exert its anticancer effects.

Q & A

Q. What are the key synthetic challenges in preparing 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including nucleophilic substitution for introducing the pyrazine-cyanide moiety and urea coupling. Challenges include steric hindrance from the cyclohexyl group and maintaining regioselectivity during pyrazine functionalization. Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves intermediate stability. Catalysts like DBU or Hünig’s base enhance urea bond formation efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating the final product ≥95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the cyclohexyl and pyrazine groups (e.g., trans-1,4 substitution on cyclohexane).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 405.18).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What in vitro models are appropriate for initial screening of its bioactivity?

- Enzymatic Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assays.

- Microbial Inhibition : Gram-positive bacteria (e.g., S. aureus) in broth microdilution tests. IC₅₀ values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for observed bioactivity?

- Analog Synthesis : Modify the cyanopyrazine (e.g., replace cyano with nitro) or phenethylurea groups.

- Bioactivity Profiling : Compare IC₅₀ values across analogues. For example, replacing the cyclohexyl group with a benzene ring reduced kinase inhibition by 50%, highlighting its role in hydrophobic interactions .

- Computational Docking : Use Schrödinger Suite to map binding poses in ATP-binding pockets of kinases.

Q. What strategies resolve contradictions in bioactivity data between enzymatic assays and cell-based models?

- Membrane Permeability Testing : Assess via PAMPA or Caco-2 models; low permeability may explain reduced cellular activity despite strong enzyme inhibition.

- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the phenethyl group) .

Q. How can researchers elucidate the mechanism of action when initial target identification is inconclusive?

- Chemical Proteomics : Employ pull-down assays with biotinylated probes to isolate binding proteins.

- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized targets (e.g., HSP90) upon compound treatment.

- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal targets .

Q. What considerations are essential when transitioning from in vitro to in vivo pharmacokinetic studies?

- Solubility Optimization : Use PEG-400 or cyclodextrin-based formulations for parenteral administration.

- Metabolite Identification : LC-MS/MS of plasma samples post-dosing (e.g., oxidative metabolites detected at t = 2–4 h).

- Toxicology Screening : Maximum tolerated dose (MTD) studies in rodents; hepatotoxicity risks require ALT/AST monitoring .

Q. How can researchers address discrepancies in binding affinity data across different experimental setups?

- Standardize Assay Conditions : Control ATP concentrations (e.g., 1 mM for kinase assays) and buffer ionic strength.

- Orthogonal Validation : Compare SPR (Surface Plasmon Resonance) with ITC (Isothermal Titration Calorimetry) for KD consistency.

- Negative Controls : Include staurosporine or dasatinib as reference inhibitors to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.